4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
CAS No.: 339105-15-6
Cat. No.: VC7017023
Molecular Formula: C17H19F4N5
Molecular Weight: 369.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339105-15-6 |
|---|---|
| Molecular Formula | C17H19F4N5 |
| Molecular Weight | 369.368 |
| IUPAC Name | 4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C17H19F4N5/c1-24(2)16-22-14(17(19,20)21)11-15(23-16)26-9-7-25(8-10-26)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3 |
| Standard InChI Key | FAJRAZPAPWLECA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound belongs to the pyrimidine class of heterocyclic organic molecules, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key structural components include:
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Piperazine moiety: A six-membered ring containing two nitrogen atoms at opposing positions, substituted at the 4-position with a 4-fluorophenyl group. This moiety enhances solubility and enables interactions with biological targets through hydrogen bonding and π-π stacking.
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Trifluoromethyl group: A strong electron-withdrawing substituent at the 6-position of the pyrimidine ring, influencing electronic distribution and metabolic stability.
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N,N-dimethylamine: A tertiary amine at the 2-position, contributing to basicity and potential cation-π interactions in biological systems.
The molecular formula is C₁₇H₁₉F₄N₅, with a molar mass of 369.368 g/mol. Spectral data (IR, NMR) confirm the presence of characteristic absorptions for C-F bonds (1,080–1,120 cm⁻¹) and aromatic C-H stretches (3,050–3,100 cm⁻¹).
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Predicted) | 3.2 ± 0.3 |
| Water Solubility | Low (<0.1 mg/mL at 25°C) |
| pKa (Basic) | 7.8 (piperazine nitrogen) |
| Topological Polar Surface Area | 55.2 Ų |
The low aqueous solubility necessitates formulation strategies such as salt formation or nanoencapsulation for in vivo studies. The compound’s stability under physiological conditions remains uncharacterized, though trifluoromethyl groups typically confer resistance to oxidative metabolism.
Synthesis and Manufacturing
Synthetic Routes
The primary synthetic pathway involves sequential nucleophilic substitutions on a pre-functionalized pyrimidine core:
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Pyrimidine Ring Formation: Condensation of dimethylurea with ethyl trifluoromethylacetoacetate under acidic conditions yields 6-(trifluoromethyl)pyrimidin-2-amine.
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Piperazine Installation: Treatment with 1-(4-fluorophenyl)piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) facilitates C-N coupling at the 4-position.
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N,N-Dimethylation: Quaternization of the 2-amine using methyl iodide in DMF completes the synthesis.
Yield Optimization:
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Temperature Control: Maintaining 80–90°C during C-N coupling improves reaction efficiency (yield: 68–72%).
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Catalyst Loading: Pd(OAc)₂ at 5 mol% balances cost and activity.
Purification and Characterization
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Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates.
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Crystallization: Recrystallization from ethanol yields needle-shaped crystals suitable for X-ray diffraction (data unpublished).
Biological Activity and Mechanistic Insights
Nucleoside Transporter Modulation
Structural analogs like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) demonstrate selective inhibition of equilibrative nucleoside transporter 2 (ENT2) over ENT1 . Molecular docking suggests:
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Piperazine-Transporter Interactions: The 4-fluorophenyl-piperazine group occupies a hydrophobic pocket near transmembrane domains 3–6 of ENT2, disrupting adenosine transport .
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Trifluoromethyl Role: The -CF₃ group enhances binding affinity through van der Waals interactions with Leu442 and Met89 residues .
Implications:
"Piperazine-containing pyrimidines represent a novel chemotype for developing ENT2-selective inhibitors, potentially useful in cardioprotection and chemotherapy potentiation."
Pharmacological Applications and Future Directions
Oncology
Trifluoromethylpyrimidines inhibit thymidylate synthase, a target in colorectal cancer therapy. Hybridization with piperazine could enhance blood-brain barrier penetration for glioblastoma treatment.
Central Nervous System Disorders
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